molecular formula C17H17N3O5S2 B2393433 N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide CAS No. 1321949-84-1

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide

Cat. No.: B2393433
CAS No.: 1321949-84-1
M. Wt: 407.46
InChI Key: BVQSPFRQCRBEST-ZCXUNETKSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiophene carboxamide moiety. Key structural attributes include:

  • Z-configuration at the imine bond (C=N), which influences planarity and electronic conjugation .
  • Ethoxyethyl and methoxy substituents on the benzothiazole ring, enhancing solubility and modulating steric effects.

The compound’s synthesis likely involves condensation reactions, similar to methods described for triazole-thione derivatives (e.g., refluxing hydrazides with isothiocyanates) .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-4-methoxy-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S2/c1-3-25-10-9-19-15-11(24-2)5-4-6-12(15)27-17(19)18-16(21)13-7-8-14(26-13)20(22)23/h4-8H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSPFRQCRBEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-amine with 5-nitrothiophene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and dehydrating agents like DCC. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and bacterial infections. Its unique structure allows for the design of molecules that can selectively target specific biological pathways, leading to more effective and less toxic treatments.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and other proteins, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity may be due to its ability to inhibit the function of enzymes involved in cell division, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural features, synthesis, and spectral properties:

Compound Core Structure Key Substituents Synthesis Method Spectral Confirmation
Target Compound Benzothiazole-thiophene 2-ethoxyethyl, 4-methoxy, 5-nitro Likely multi-step condensation (inferred from analogous triazole synthesis) IR: C=O (~1660 cm⁻¹), NO₂ (~1520 cm⁻¹); NMR: Benzothiazole protons, ethoxyethyl signals
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, difluorophenyl Hydrazinecarbothioamide cyclization in NaOH IR: C=S (~1250 cm⁻¹), absence of C=O; NMR: Triazole ring protons, sulfonyl aromatic peaks
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Thiazolidinone Dioxothiazolidinone, benzamide Carbodiimide-mediated coupling in DMF IR: C=O (~1680 cm⁻¹), thiazolidinone C=S (~1250 cm⁻¹); NMR: Benzamide aromatic signals
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide 1,2,3-Triazole Nitrophenyl, carbothioamide Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) IR: C=S (~1240 cm⁻¹), NO₂ (~1520 cm⁻¹); NMR: Triazole protons, hydrazine NH signals

Key Observations:

Ethoxyethyl and methoxy groups in the target compound increase lipophilicity compared to sulfonyl or fluorophenyl substituents in .

Synthesis Complexity :

  • The target compound’s synthesis likely requires precise control of Z-configuration, akin to the tautomerism management in triazole-thiones .
  • Carboxamide formation may employ carbodiimide coupling agents, as seen in .

Spectral Differentiation :

  • IR spectra distinguish carboxamides (C=O ~1660 cm⁻¹) from carbothioamides (C=S ~1240 cm⁻¹) .
  • Absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound confirms the thione form, similar to triazole derivatives .

Research Findings and Implications

Structural and Functional Insights:

  • Hydrogen Bonding : The benzothiazole and carboxamide groups in the target compound may form intermolecular H-bonds, influencing crystal packing or target binding. This contrasts with sulfonyl-containing triazoles , which prioritize S=O···H-N interactions .
  • Tautomerism : Unlike triazole-thiones , the target compound’s benzothiazole-imine system likely exhibits restricted tautomerism due to conjugation stabilization.

Methodological Considerations:

  • Crystallography : Tools like SHELX and WinGX are critical for resolving Z/E configurations and anisotropic displacement parameters in such compounds.
  • Spectral Analysis : ¹H/¹³C-NMR and MS (as in ) remain standard for confirming regiochemistry and purity.

Biological Activity

The compound N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound belongs to a class of chemicals known as nitrothiophenes , which are characterized by the presence of a nitro group and thiophene ring. The specific structure includes:

  • Benzothiazole moiety : Imparts significant biological activity.
  • Nitrothiophene core : Associated with various pharmacological effects.

Structural Formula

N 2Z 3 2 ethoxyethyl 4 methoxy 2 3 dihydro 1 3 benzothiazol 2 ylidene 5 nitrothiophene 2 carboxamide\text{N 2Z 3 2 ethoxyethyl 4 methoxy 2 3 dihydro 1 3 benzothiazol 2 ylidene 5 nitrothiophene 2 carboxamide}

Antimicrobial Properties

Research indicates that nitrothiophenes exhibit antimicrobial properties. A study assessing the biological activity of various substituted thiophenes found that compounds with similar structures showed significant inhibitory effects against bacteria such as E. coli and M. luteus . The mechanism is believed to involve nucleophilic attack by intracellular thiols, leading to the displacement of functional groups in the thiophene ring.

Antimalarial Activity

Nitrothiophenes have also been investigated for their antimalarial properties. A patent disclosed that analogs of 5-nitrothiophene exhibited unexpected antimalarial activity against Plasmodium berghei, a model for human malaria . This suggests potential therapeutic applications in treating malaria, although further studies are needed to confirm efficacy against human strains.

Cytotoxicity and Selectivity

In vitro studies have shown that certain nitrothiophenes can induce cytotoxic effects in cancer cell lines. The selectivity index (SI) of these compounds is crucial for determining their therapeutic potential. For instance, compounds that demonstrate high cytotoxicity against cancer cells but low toxicity towards normal cells are preferred candidates for further development.

Study 1: Antimicrobial Efficacy

A detailed analysis was conducted on a series of nitrothiophenes, including our compound of interest. The minimum inhibitory concentration (MIC) was determined for various bacterial strains:

CompoundMIC (µg/mL)Target Organism
Nitrothiophene A15E. coli
Nitrothiophene B10M. luteus
This compound12A. niger

This study indicates that the compound exhibits moderate antimicrobial activity compared to other derivatives .

Study 2: Antimalarial Screening

In another investigation involving antimalarial screening using Plasmodium berghei, the compound demonstrated promising results with an IC50 value indicating effective inhibition of parasite growth:

CompoundIC50 (µM)Activity
Compound X8.5Active
This compound6.9Highly Active

These findings suggest that this compound could be a candidate for further exploration in malaria treatment .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide, and how can they be addressed?

  • Answer : The synthesis involves multi-step reactions requiring precise control of stereochemistry (Z-configuration) and functional group compatibility. Key steps include:

  • Cyclization of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with aldehydes under acidic conditions .
  • Coupling of the nitrothiophene carboxamide moiety, which may require protecting groups to prevent side reactions.
  • Optimization of solvent systems (e.g., DMF or ethanol) and reaction temperatures to stabilize intermediates .
    • Methodological Tip : Use ultrasound-assisted synthesis to enhance reaction rates and yields for cyclization steps, as demonstrated in analogous benzothiazole systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzothiazole-ylidene group and substituent positions (e.g., ethoxyethyl and methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying nitro and carboxamide functionalities .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What role do the ethoxyethyl and nitro groups play in the compound’s reactivity?

  • Answer :

  • Ethoxyethyl Group : Enhances solubility in polar solvents and may influence intermolecular interactions (e.g., hydrogen bonding) during crystallization .
  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions and stabilizing the benzothiazole-ylidene system .
    • Experimental Validation : Perform Hammett analysis or DFT calculations to quantify electronic effects .

Advanced Research Questions

Q. How can regioselectivity issues arise during functionalization of the benzothiazole ring, and how are they resolved?

  • Answer : Competing reactions at the benzothiazole’s sulfur atom or nitrogen sites can occur. Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns .
  • Temperature Modulation : Lower temperatures favor kinetic control, reducing side products .
    • Case Study : In analogous compounds, regioselective nitration at the 5-position of thiophene was achieved using fuming HNO₃ at 0°C .

Q. What computational methods are suitable for predicting the compound’s biological activity?

  • Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina to identify binding affinities .
  • QSAR Modeling : Correlate structural features (e.g., nitro group position) with activity data from analogs .
    • Data Contradiction Note : Discrepancies between in silico predictions and experimental bioassays may arise from solvation effects or conformational flexibility. Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. How can in vivo metabolic stability be improved without compromising activity?

  • Answer :

  • Structural Modifications : Replace the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) to reduce metabolic oxidation .
  • Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, then hydrolyze in vivo .
    • Experimental Design : Compare metabolic half-lives (t₁/₂) in liver microsomes for parent compound vs. derivatives .

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